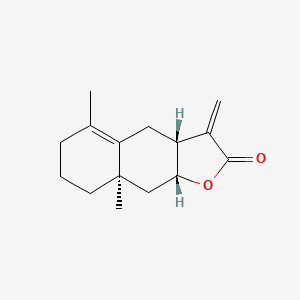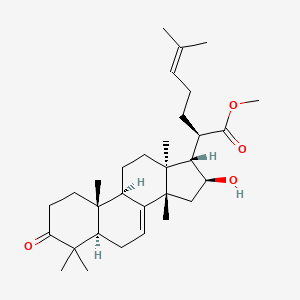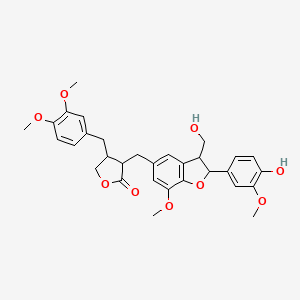
Alloalantolactone
Overview
Description
Alloalantolactone is a sesquiterpene lactone, a type of naturally occurring organic compoundThis compound has garnered significant attention due to its diverse biological activities, including anti-inflammatory, anti-tumor, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Alloalantolactone can be synthesized from isoalantolactone through the migration of the Δ4,14 exo-double bond to the endo-position (Δ4) using molecular iodine as a catalyst. This reaction is typically carried out by refluxing isoalantolactone with iodine, leading to the formation of this compound in nearly quantitative yield .
Industrial Production Methods: The industrial production of this compound involves the extraction of sesquiterpene lactones from the roots of Inula helenium. The extracted compounds, including alantolactone and isoalantolactone, are then subjected to chemical modifications to produce this compound. This method ensures a consistent and scalable supply of the compound for various applications .
Chemical Reactions Analysis
Types of Reactions: Alloalantolactone undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the lactone ring structure.
Substitution: The compound can participate in substitution reactions, particularly with thiols and haloarenes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: The Heck reaction with haloarenes is a notable substitution reaction, producing arylated derivatives.
Major Products:
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced lactone structures.
Substitution: Arylated eudesma-4(15),11(13)-dien-8β,12-olides and 11-arylmethyl-13-noreudesma-4(15),7(11)-dien-8α,12-olides.
Scientific Research Applications
Alloalantolactone has been extensively studied for its potential therapeutic applications:
Chemistry: Used as a precursor for synthesizing various biologically active compounds.
Biology: Investigated for its role in modulating biological pathways and cellular processes.
Medicine: Exhibits anti-inflammatory, anti-tumor, and antimicrobial activities.
Industry: Utilized in the development of pharmaceuticals and natural product-based therapies.
Mechanism of Action
Alloalantolactone exerts its effects through several molecular mechanisms:
Anti-tumor Activity: It induces apoptosis in cancer cells by modulating reactive oxygen species (ROS)-mediated mitochondrial pathways.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory mediators such as nitric oxide, interleukin-6, and tumor necrosis factor-alpha by suppressing the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.
Comparison with Similar Compounds
Alloalantolactone is structurally and functionally similar to other sesquiterpene lactones, including:
Alantolactone: Shares similar anti-tumor and anti-inflammatory properties but differs in the position of the double bond.
Isoalantolactone: Another isomer with comparable biological activities but distinct structural features.
Uniqueness: this compound’s unique structural configuration, particularly the position of the double bond, contributes to its distinct biological activities and makes it a valuable compound for therapeutic research .
Properties
IUPAC Name |
(3aR,8aR,9aR)-5,8a-dimethyl-3-methylidene-4,6,7,8,9,9a-hexahydro-3aH-benzo[f][1]benzofuran-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O2/c1-9-5-4-6-15(3)8-13-11(7-12(9)15)10(2)14(16)17-13/h11,13H,2,4-8H2,1,3H3/t11-,13-,15-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTDVFDVEFZSECW-UXIGCNINSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC3C(CC2(CCC1)C)OC(=O)C3=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C[C@H]3[C@@H](C[C@]2(CCC1)C)OC(=O)C3=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30982885 | |
| Record name | 5,8a-Dimethyl-3-methylidene-3a,4,6,7,8,8a,9,9a-octahydronaphtho[2,3-b]furan-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30982885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64340-41-6 | |
| Record name | Alloalantolactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64340-41-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alloalantolactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064340416 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,8a-Dimethyl-3-methylidene-3a,4,6,7,8,8a,9,9a-octahydronaphtho[2,3-b]furan-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30982885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4'-Bromo-10-phenyl-10H-spiro[acridine-9,9'-fluorene]](/img/structure/B3338643.png)
![4,4,5,5-tetramethyl-2-[2-(3-phenylphenyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B3338652.png)

![11,12-Dimethoxy-7-methyl-6,7,7a,8-tetrahydro-5h-[1,3]benzodioxolo[6,5,4-de]benzo[g]quinoline](/img/structure/B3338662.png)
![N4,N4'-Di(naphthalen-1-yl)-N4-phenyl-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B3338672.png)


![3-[[(2R,3R,4R,5R)-2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-[6-(methylamino)purin-9-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B3338691.png)

![Benzeneacetonitrile, 2-methyl-alpha-[2-[[(propylsulfonyl)oxy]imino]-3(2H)-thienylidene]-](/img/structure/B3338707.png)


